What is the ring strain energy of 1,2-dithiane-4-carboxylic acid?
What is the ring strain energy of 1,2-dithiane-4-carboxylic acid?
An In-Depth Technical Guide to the Ring Strain Energy of 1,2-Dithiane Systems, Focusing on 1,2-Dithiane-4-Carboxylic Acid
Introduction
In the landscape of heterocyclic chemistry and drug development, the conformational stability and inherent energy of molecular scaffolds are of paramount importance. Ring strain, a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values, is a critical determinant of a molecule's reactivity and three-dimensional structure[1]. The 1,2-dithiane ring, a six-membered heterocycle containing a disulfide bridge, is a recurring motif in natural products and a valuable building block in synthetic chemistry[2][3]. This guide provides a detailed analysis of the ring strain energy (RSE) of the 1,2-dithiane system, with a specific focus on 1,2-dithiane-4-carboxylic acid (CAS No. 14091-99-7), a versatile precursor in pharmaceutical and materials science research[4]. While a precise, experimentally determined RSE for this specific substituted dithiane is not prominently published, this document synthesizes foundational principles, computational data on the parent ring, and established chemical theory to provide a robust, scientifically-grounded estimation and contextual understanding for researchers in the field.
Part I: Foundational Principles of Strain in Cyclic Disulfides
Ring strain is a composite of several energetic penalties:
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Angle Strain (Baeyer Strain): The energy required to distort bond angles from their optimal values (e.g., ~109.5° for sp³-hybridized carbon)[1].
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Torsional Strain (Pitzer Strain): The energy arising from eclipsing interactions between bonds on adjacent atoms.
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Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring.
In cyclic disulfides, an additional, dominant factor is the dihedral strain associated with the C-S-S-C moiety. To minimize repulsive interactions between the lone pairs of electrons on the adjacent sulfur atoms, the disulfide bond preferentially adopts a dihedral angle of approximately 90°[5]. Any significant deviation from this optimal angle, as forced by the constraints of a small ring, introduces substantial torsional strain and weakens the S-S bond, thereby increasing the overall ring strain energy[5][6]. This principle is the primary reason why smaller cyclic disulfides are significantly more strained and reactive than their larger-ring or acyclic counterparts[7].
Part II: Ring Strain Energy of the Parent 1,2-Dithiane Ring
The six-membered 1,2-dithiane ring is conformationally flexible and can adopt a chair-like structure that effectively minimizes all forms of strain. This conformation allows the C-C-C and C-S-C bond angles to remain close to their ideal tetrahedral values and, crucially, permits the C-S-S-C dihedral angle to approach its low-energy, ~90° state.
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Computational modeling (using B3LYP and MP2 methods) calculates the RSE of 1,2-dithiane to be approximately 2 kcal/mol [7][8].
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Calorimetric estimation provides an even lower RSE value of 0.5 kcal/mol [7].
This low strain energy contrasts sharply with smaller, more constrained cyclic disulfides, providing critical context for its relative stability (see Table 1). For example, the five-membered 1,2-dithiolane ring has a significantly higher RSE of about 6 kcal/mol, which contributes to its greater reactivity in reactions like thiolate-disulfide exchange[7]. The three-membered dithiirane ring exhibits a very high RSE of around 19 kcal/mol, reflecting extreme angle and dihedral strain[7].
Part III: Estimating the Ring Strain of 1,2-Dithiane-4-Carboxylic Acid
A direct, published value for the ring strain energy of 1,2-dithiane-4-carboxylic acid is not available in the surveyed scientific literature. However, a highly reliable estimate can be derived from the principles of physical organic chemistry and data on related systems.
The carboxylic acid substituent is located at the C4 position, which is remote from the disulfide bond that is the primary locus of potential dihedral strain. In a six-membered ring, substituents generally have a minimal effect on the intrinsic strain of the ring framework itself; rather, they influence the overall conformational energy of the molecule[9]. The -COOH group will preferentially occupy the equatorial position in the chair conformation to minimize steric (1,3-diaxial) interactions. This conformational preference affects the molecule's Gibbs free energy, but it does not significantly distort the bond angles or dihedral angles of the core ring structure.
Therefore, the contribution of the 4-carboxylic acid group to the ring strain energy is expected to be negligible. The RSE of 1,2-dithiane-4-carboxylic acid can be confidently estimated to be very close to that of the unsubstituted parent compound.
Estimated Ring Strain Energy (1,2-Dithiane-4-Carboxylic Acid): ~0.5 - 3.0 kcal/mol
This low RSE underscores the stability of this scaffold, making it a reliable and non-labile building block for more complex molecular architectures in drug design and materials science[4].
Part IV: Methodologies for RSE Determination
Computational Workflow: Homodesmotic Reactions
A rigorous method for calculating RSE computationally involves the use of hypothetical isodesmic or homodesmotic reactions. These reactions are constructed such that the number and type of bonds, as well as atom hybridization states, are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculation, allowing for the accurate isolation of the energy associated purely with ring strain[10].
Protocol for DFT-Based RSE Calculation:
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Geometry Optimization: Perform a full geometry optimization and frequency calculation for the target molecule (1,2-dithiane-4-carboxylic acid) and the strain-free reference molecules using a suitable level of theory, such as B3LYP with a basis set like 6-31+G*.
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Construct Homodesmotic Reaction: Design a balanced equation where the ring is "opened" into acyclic fragments that preserve the structural motifs. For 1,2-dithiane, a suitable reaction is:
1,2-dithiane + CH₃CH₂CH₂CH₃ → CH₃SSCH₃ + 2 * CH₃CH₂CH₃
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Calculate Reaction Enthalpy: Compute the total electronic energy (including zero-point vibrational energy correction) for all species in the balanced equation. The enthalpy of the reaction (ΔH_rxn) is calculated as:
ΔH_rxn = Σ(Energies of Products) - Σ(Energies of Reactants)
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Determine RSE: The Ring Strain Energy is the negative of the calculated reaction enthalpy (RSE = -ΔH_rxn).
Caption: Computational workflow for determining RSE using DFT and a homodesmotic reaction.
Experimental Protocol: Combustion Calorimetry
Experimentally, RSE is derived from the standard molar enthalpy of formation (ΔH_f°). This is typically determined by measuring the enthalpy of combustion (ΔH_c°) using a bomb calorimeter.
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Combustion: A precisely weighed sample of the crystalline compound (e.g., 1,2-dithiane) is completely combusted in a high-pressure oxygen environment within a calorimeter.
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Heat Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured to calculate the ΔH_c°.
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Calculate Enthalpy of Formation: Using the known enthalpies of formation for the combustion products (CO₂, H₂O, and SO₂), the ΔH_f° of the compound is calculated via Hess's law.
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Compare to Reference: The experimental ΔH_f° is compared to a theoretical ΔH_f° calculated from strain-free group increments (derived from acyclic analogues). The difference between these two values yields the experimental ring strain energy.
Part V: Data Summary & Conclusion
| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Method | Reference |
| Dithiirane | 3 | ~19 | Computational | [7] |
| 1,2-Dithiolane | 5 | ~6 | Computational | [7] |
| 1,2-Dithiane | 6 | ~2 | Computational | [7][8] |
| 1,2-Dithiane | 6 | ~0.5 | Calorimetric | [7] |
| 1,2-Dithiane-4-carboxylic acid | 6 | ~0.5 - 3.0 | Estimated | - |
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